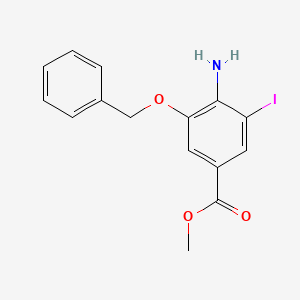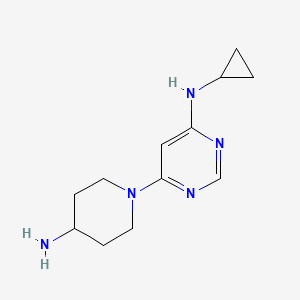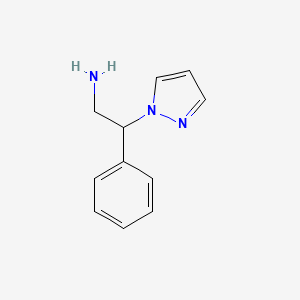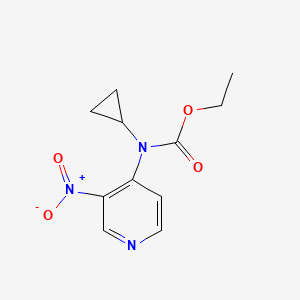
4-Bromo-6-(3-méthoxyphényl)pyrimidine
Vue d'ensemble
Description
4-Bromo-6-(3-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-(3-methoxyphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(3-methoxyphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents neuroprotecteurs et anti-neuro inflammatoires
4-Bromo-6-(3-méthoxyphényl)pyrimidine: les dérivés ont été étudiés pour leur potentiel en tant qu'agents neuroprotecteurs et anti-neuro inflammatoires. Ces composés peuvent inhiber la production d'oxyde nitrique (NO) et du facteur de nécrose tumorale-α (TNF-α) dans les cellules microgliales humaines, qui sont des facteurs clés de la neuro-inflammation. Ils montrent également une promesse dans la réduction de l'expression de la chaperonne BIP du réticulum endoplasmique (RE) et du marqueur d'apoptose de la caspase-3 clivée dans les cellules neuronales humaines, indiquant un mécanisme d'action potentiel via l'inhibition du stress du RE et de la voie inflammatoire NF-kB .
Profils analgésiques et anti-inflammatoires
Certains dérivés de la pyrimidine ont montré de bons profils analgésiques et anti-inflammatoires, s'avérant efficaces dans le traitement de la douleur neuropathique. Cela est particulièrement pertinent pour les composés qui peuvent moduler la perception de la douleur et les réponses inflammatoires .
Potence des récepteurs de la sérotonine
Certains composés de la pyrimidine ont été trouvés pour présenter une puissance significative au niveau des récepteurs de la sérotonine, avec une sélectivité pour les récepteurs α1-adrénergiques et D2. Cela suggère des applications potentielles dans le traitement des troubles neurologiques et des affections influencées par la signalisation de la sérotonine .
Synthèse prébiotique et études sur l'origine de la vie
La pyrimidine et ses dérivés jouent un rôle dans la synthèse prébiotique des bases d'acides nucléiques, ce qui est au cœur de l'hypothèse du monde à ARN pour l'origine de la vie. L'étude de ces composés peut fournir des informations sur l'auto-assemblage des monomères d'acides nucléiques et les premiers processus chimiques qui ont mené à la vie .
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins, which play crucial roles in various biochemical processes .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including those related to cell signaling, dna synthesis, and protein synthesis .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .
Analyse Biochimique
Biochemical Properties
4-Bromo-6-(3-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 4-Bromo-6-(3-methoxyphenyl)pyrimidine and these enzymes can lead to alterations in the phosphorylation states of target proteins, thereby modulating their activity and downstream signaling events .
Cellular Effects
The effects of 4-Bromo-6-(3-methoxyphenyl)pyrimidine on cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-6-(3-methoxyphenyl)pyrimidine can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(3-methoxyphenyl)pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, 4-Bromo-6-(3-methoxyphenyl)pyrimidine has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-6-(3-methoxyphenyl)pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. In terms of long-term effects, studies have shown that continuous exposure to 4-Bromo-6-(3-methoxyphenyl)pyrimidine can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(3-methoxyphenyl)pyrimidine vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cell death and disruption of normal cellular processes. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
4-Bromo-6-(3-methoxyphenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux within the cell, affecting the levels of key metabolites and the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(3-methoxyphenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, while binding proteins help in its intracellular distribution and localization. The compound’s distribution within the cell can influence its activity and function, as it may accumulate in specific cellular compartments where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(3-methoxyphenyl)pyrimidine is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its intended site of action. The subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-bromo-6-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDDBVOMVRMXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276561 | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260913-58-3 | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260913-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)


![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)

![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)
![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)

![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)
